molecular formula C16H14BrClN2O4 B5850850 N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide

N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide

Cat. No. B5850850
M. Wt: 413.6 g/mol
InChI Key: VPVSNSUOYVREHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide, also known as BCA-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BCA-1 is a synthetic compound that has been designed to mimic the structure of a natural compound called brassinosteroid, which is known to play a role in plant growth and development.

Scientific Research Applications

N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide has been studied extensively for its potential applications in various fields. In agriculture, N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide has been shown to promote plant growth and increase crop yield. In medicine, N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide has been studied for its potential anti-cancer properties. N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide has also been studied for its potential use as a biopesticide and as a tool for studying plant growth and development.

Mechanism of Action

The mechanism of action of N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide is not fully understood, but it is believed to act as a plant growth regulator by mimicking the structure of brassinosteroid. In cancer cells, N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide has been shown to inhibit the activity of a protein called Akt, which is involved in cell growth and survival.
Biochemical and Physiological Effects
N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide has been shown to have various biochemical and physiological effects. In plants, N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide has been shown to promote cell elongation and division, increase chlorophyll content, and increase the activity of certain enzymes involved in photosynthesis. In cancer cells, N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide has been shown to induce cell death and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide in lab experiments is its ability to mimic the structure of brassinosteroid, which allows researchers to study the effects of brassinosteroid without using natural compounds. However, one limitation of using N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide is its synthetic nature, which may limit its applicability in certain fields.

Future Directions

There are many potential future directions for research on N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide. In agriculture, research could focus on optimizing the use of N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide as a plant growth regulator and biopesticide. In medicine, research could focus on further exploring the potential anti-cancer properties of N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide and developing new cancer treatments based on N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide. In addition, research could focus on developing new synthetic compounds based on the structure of N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide for use in various fields.

Synthesis Methods

N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the synthesis of 4-methoxybenzenecarboximidamide, which is then reacted with 2-bromo-4-chlorophenylacetic acid to form the intermediate compound. The final step involves the reaction of the intermediate compound with acetic anhydride to form N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide.

properties

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(2-bromo-4-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClN2O4/c1-22-12-5-2-10(3-6-12)16(19)20-24-15(21)9-23-14-7-4-11(18)8-13(14)17/h2-8H,9H2,1H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVSNSUOYVREHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC(=O)COC2=C(C=C(C=C2)Cl)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/OC(=O)COC2=C(C=C(C=C2)Cl)Br)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(2-bromo-4-chlorophenoxy)acetate

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